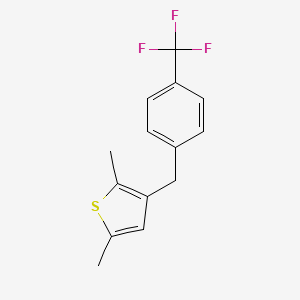

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

Description

Properties

IUPAC Name |

2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3S/c1-9-7-12(10(2)18-9)8-11-3-5-13(6-4-11)14(15,16)17/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNRSYKOHWZGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659207 | |

| Record name | 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006037-09-7 | |

| Record name | 2,5-Dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006037-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene, identified by the CAS Number 1006037-09-7 , is a substituted thiophene derivative of significant interest in the field of pharmaceutical sciences.[1][2][3] While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a dimethylated thiophene core coupled with a trifluoromethyl-substituted benzyl group, makes it a valuable building block for creating molecules with tailored pharmacological profiles.

The primary significance of this compound lies in its role as a precursor to MK-2894 , a potent and selective antagonist of the prostaglandin E2 subtype 4 (EP4) receptor.[1] EP4 receptor antagonists are a promising class of drugs investigated for their potential in treating a range of inflammatory conditions, pain, and certain types of cancer.[4][5][6] This guide provides a comprehensive overview of the synthesis, known properties, and the strategic application of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene in the development of next-generation therapeutics.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 1006037-09-7 | [1][2] |

| Molecular Formula | C₁₄H₁₃F₃S | [2] |

| Molecular Weight | 270.31 g/mol | [2] |

| IUPAC Name | 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | [3] |

Note: Detailed experimental data such as melting point, boiling point, and specific spectral characteristics are not widely published as this compound is primarily an intermediate. The data would typically be generated and documented during the synthesis campaign.

Synthesis and Mechanistic Insights

The synthesis of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is efficiently achieved via an iron(III) chloride (FeCl₃)-catalyzed Friedel-Crafts benzylation reaction . This classic electrophilic aromatic substitution is a cornerstone of C-C bond formation in organic synthesis.

The Causality Behind Experimental Choices:

The choice of a Friedel-Crafts reaction is logical due to the electron-rich nature of the 2,5-dimethylthiophene ring. The two methyl groups are electron-donating, activating the thiophene ring towards electrophilic attack. The trifluoromethyl group on the benzyl alcohol, however, is strongly electron-withdrawing, which deactivates the benzyl ring but is crucial for the final biological activity of the target molecule, MK-2894.

FeCl₃ is selected as the Lewis acid catalyst due to its effectiveness, low cost, and relatively mild reaction conditions compared to other Lewis acids like AlCl₃. It functions by coordinating with the hydroxyl group of the 4-(trifluoromethyl)benzyl alcohol, facilitating its departure and generating a stabilized benzylic carbocation. This electrophile is then attacked by the electron-rich thiophene ring, preferentially at the C3 position due to the directing effects of the methyl groups, to form the desired product.

Experimental Workflow: FeCl₃-Catalyzed Friedel-Crafts Benzylation

The following diagram illustrates the key steps in the synthesis of the title compound, which is a crucial stage in the overall synthesis of the EP4 receptor antagonist, MK-2894.

Caption: Workflow for the Friedel-Crafts Synthesis.

Detailed Experimental Protocol:

The following protocol is based on the principles outlined in the scalable synthesis of prostaglandin EP4 receptor antagonists.

Materials and Reagents:

-

2,5-Dimethylthiophene

-

4-(Trifluoromethyl)benzyl alcohol

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere (Nitrogen or Argon) flask, add 2,5-dimethylthiophene (1.0 equivalent) and anhydrous dichloromethane. Stir the solution at room temperature.

-

Addition of Reagents: Add 4-(trifluoromethyl)benzyl alcohol (1.0-1.2 equivalents) to the solution.

-

Catalyst Addition: Carefully add anhydrous FeCl₃ (0.1-0.3 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene.

Application in Drug Development: The Synthesis of MK-2894

The primary and most well-documented application of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is as a key building block in the multi-step synthesis of the EP4 receptor antagonist, MK-2894.[1]

The Strategic Importance of the Intermediate:

The structure of this intermediate provides the core thiophene scaffold and the trifluoromethylbenzyl moiety, which are essential for the high-affinity binding of MK-2894 to the EP4 receptor. The subsequent steps in the synthesis involve the functionalization of the thiophene ring, typically at the C4 position, followed by coupling with other fragments to complete the final drug molecule.

Logical Flow of the Subsequent Synthetic Steps:

The diagram below outlines the logical progression from the title intermediate to the final active pharmaceutical ingredient, MK-2894.

Caption: Synthetic pathway from the intermediate to MK-2894.

This synthetic strategy allows for the modular construction of the final drug molecule, where the thiophene intermediate can be prepared and purified on a large scale before being incorporated into the final, more complex structure.

Conclusion and Future Perspectives

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is a testament to the importance of well-designed intermediates in modern drug discovery and development. Its efficient synthesis via a robust Friedel-Crafts reaction and its strategic role in the construction of the potent EP4 receptor antagonist MK-2894 highlight its value to medicinal chemists. As research into EP4 receptor modulation continues to expand into new therapeutic areas, the demand for this and structurally related thiophene intermediates is likely to grow. Further research may focus on optimizing the synthesis to be even more environmentally friendly and cost-effective, ensuring a stable supply chain for the development of these important new medicines.

References

-

Gauvreau, D., Dolman, S. J., Hughes, G., O'Shea, P. D., & Davies, I. W. (2010). Scalable synthesis of a prostaglandin EP4 receptor antagonist. The Journal of Organic Chemistry, 75(12), 4078–4085. [Link]

-

Blouin, M., Han, Y., Burch, J., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]

-

Pharmaffiliates. (n.d.). Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]. Retrieved January 20, 2026, from [Link]

-

CAS-China. (n.d.). Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]Methyl]. Retrieved January 20, 2026, from [Link]

-

MDPI. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 23(21), 13459. [Link]

-

National Center for Biotechnology Information. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Omega, 8(22), 19579–19591. [Link]

-

BuyersGuideChem. (n.d.). Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]-. Retrieved January 20, 2026, from [Link]

Sources

- 1. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]Methyl]-_cas号1006037-09-7_2,5-dimethyl-3-[[4-( - CAS信息网 [cas-news.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of 2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene, a critical heterocyclic building block in modern drug discovery. This compound serves as a core scaffold in the synthesis of potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonists, such as MK-2894, which have demonstrated significant therapeutic potential in preclinical models of pain and inflammation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies for its characterization and a summary of its key physicochemical attributes, grounded in authoritative scientific literature.

Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, frequently incorporated into the design of pharmacologically active agents due to their unique electronic and steric properties.[4] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the phenyl ring and can engage in various non-covalent interactions with biological targets.[4] The specific substitution pattern of the thiophene core dictates its three-dimensional structure and electronic distribution, profoundly influencing its pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene (CAS Number: 1006037-09-7), has emerged as a particularly valuable intermediate.[5] Its importance is highlighted by its role in the synthesis of MK-2894, a potent and selective EP4 receptor antagonist.[1][2][3] The EP4 receptor is a key mediator in chronic inflammation, making its antagonists promising candidates for the treatment of conditions such as arthritis.[2] A thorough understanding of the physical properties of this thiophene derivative is therefore essential for its synthesis, purification, and scale-up in a pharmaceutical development setting.

Physicochemical Characterization

The precise characterization of a pharmaceutical intermediate is paramount for ensuring the identity, purity, and consistency of the final active pharmaceutical ingredient (API). This section details the known physical and spectral properties of 2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene.

General Properties

A summary of the fundamental physical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | 2,5-Dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | Pharmaffiliates[5] |

| CAS Number | 1006037-09-7 | Pharmaffiliates[5] |

| Molecular Formula | C₁₄H₁₃F₃S | Pharmaffiliates[5] |

| Molecular Weight | 270.31 g/mol | Pharmaffiliates[5] |

| Appearance | Not Available | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[5] |

Synthesis and Structural Elucidation

The structural confirmation of 2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene is achieved through a combination of synthetic chemistry and spectroscopic analysis. The synthesis of this key intermediate is a multi-step process, as detailed in the seminal work by Blouin et al. in the Journal of Medicinal Chemistry.[1][2][6]

Synthetic Pathway Overview

The synthesis of the thiophene core of MK-2894 involves a carefully designed sequence of reactions to install the desired substituents at specific positions on the thiophene ring. Understanding this pathway is crucial for anticipating potential impurities and for designing robust analytical methods for quality control.

Figure 1: A generalized flowchart illustrating the key transformations in the synthesis of the substituted thiophene core, as adapted from the methodologies for related structures.

Spectroscopic Data for Structural Confirmation

While specific spectral data for the title compound is not explicitly detailed in the primary literature, the characterization of the subsequent derivative, MK-2894, provides definitive evidence for the structure of the thiophene intermediate. The following sections describe the standard analytical techniques used for the structural elucidation of such compounds.

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. For 2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the thiophene and benzyl rings, the methylene protons of the benzyl group, and the methyl groups attached to the thiophene ring. The chemical shifts and coupling patterns of these signals would provide unambiguous confirmation of the substitution pattern.

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. For the title compound, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₃F₃S, providing strong evidence for its elemental composition.

Experimental Protocols: A Methodological Framework

The following protocols are representative of the standard experimental procedures that would be employed for the synthesis and characterization of 2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene and its derivatives, based on established methodologies in medicinal chemistry.[1][2]

General Synthetic Workflow

Figure 2: A standard workflow for the synthesis and purification of a pharmaceutical intermediate.

Step-by-Step Methodology:

-

Reaction Setup: The starting thiophene derivative is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon). The reaction vessel is cooled to the desired temperature using an appropriate cooling bath.

-

Reagent Addition: The subsequent reagent, dissolved in an anhydrous solvent, is added dropwise to the reaction mixture with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

-

Aqueous Work-up: Upon completion, the reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride, water). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Structural Verification: The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is typically assessed by high-performance liquid chromatography (HPLC).

Conclusion

2,5-Dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene is a pivotal molecular scaffold in the development of novel therapeutics, particularly in the area of anti-inflammatory agents. While comprehensive physicochemical data for this specific intermediate is not widely published, its central role in the synthesis of the potent EP4 antagonist MK-2894 has been firmly established in the scientific literature. This guide has synthesized the available information and provided a framework for its characterization based on standard, validated methodologies in medicinal chemistry. For researchers and developers in the pharmaceutical industry, a thorough understanding of the properties and synthesis of this key intermediate is essential for the successful advancement of next-generation anti-inflammatory drugs.

References

-

Blouin, M., Han, Y., Burch, J., Farand, J., Mellon, C., Gaudreault, M., ... & Friesen, R. (2010). The Discovery of 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid (MK-2894), A Potent and Selective Prostaglandin E2 Subtype 4 Receptor Antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]

-

Blouin, M., Han, Y., Burch, J., Farand, J., Mellon, C., Gaudreault, M., ... & Friesen, R. (2010). The Discovery of 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid (MK-2894), A Potent and Selective Prostaglandin E2 Subtype 4 Receptor Antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]

-

Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023). Molecules, 28(11), 4305. [Link]

-

The Discovery of 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid (MK-2894), A Potent and Selective Prostaglandin E2 Subtype 4 Receptor Antagonist. (2010). Journal of Medicinal Chemistry. [Link]

-

Blouin, M., Han, Y., Burch, J., Farand, J., Mellon, C., Gaudreault, M., ... & Friesen, R. (2010). The Discovery of 4-{1-[({2,5-Dimethyl... Journal of Medicinal Chemistry, 53, 2227-2238. [Link]

-

The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). Journal of Medicinal Chemistry, 53(5), 2227-38. [Link]

-

The Discovery of 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid (MK-2894), A Potent and Selective Prostaglandin E-2 Subtype 4 Receptor Antagonist. (2010). ResearchGate. [https://www.researchgate.net/publication/41416801_The_Discovery_of_4-1-25-Dimethyl-4-4-trifluoromethylbenzyl-3-thienylcarbonylamino]cyclopropylbenzoic_Acid_MK-2894_A_Potent_and_Selective_Prostaglandin_E-2_Subtype_4_Receptor_Antagonist]([Link])

-

Thiosemicarbazones of Formyl Benzoic Acids as Novel Potent Inhibitors of Estrone Sulfatase. (2009). Journal of Medicinal Chemistry, 52(15), 4841–4849. [Link]

-

Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]. (n.d.). Pharmaffiliates. [Link]

-

Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. (2015). Journal of Heterocyclic Chemistry, 52(6), 1735-1741. [Link]

-

Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111562. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene molecular weight

An In-Depth Technical Guide to 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

This guide provides a comprehensive technical overview of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, a robust synthetic pathway, detailed characterization methodologies, and its potential applications, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered, sulfur-containing heterocyclic compound, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are recognized as "privileged pharmacophores" due to their versatile biological activities and presence in numerous FDA-approved drugs.[2] The thiophene ring system's structural and electronic properties allow it to act as a bioisostere for phenyl rings, enhancing interactions with biological targets while modifying physicochemical properties like solubility and metabolism.[3] Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][4]

The subject of this guide, 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene, incorporates several key structural features:

-

A 2,5-dimethylthiophene core : The methyl groups at the 2 and 5 positions block potential sites of metabolism and influence the electronic properties of the ring, enhancing its stability.[5]

-

A benzyl substituent at the 3-position : This linkage is common in pharmacologically active molecules, providing a scaffold for interaction with receptor pockets.

-

A para-trifluoromethyl group : The -CF3 group is a powerful electron-withdrawing moiety that significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity, often improving its pharmacokinetic profile.

This combination of features makes it a compelling candidate for further investigation in drug discovery programs and as a building block in the synthesis of advanced organic materials.[6]

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. The key identifiers and properties for 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₃S | [7] |

| Molecular Weight | 270.31 g/mol | [7] |

| CAS Number | 1006037-09-7 | [7] |

| Appearance | Not Available (Predicted: Colorless to pale yellow oil or low-melting solid) | N/A |

| Storage | 2-8°C Refrigerator | [7] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene can be efficiently achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution is well-suited for functionalizing the electron-rich thiophene ring.[6]

Rationale for Experimental Design:

The chosen pathway involves the reaction of 2,5-dimethylthiophene with 4-(trifluoromethyl)benzyl chloride. The key to success in this synthesis is the choice of the Lewis acid catalyst. Thiophene rings are sensitive to strong Lewis acids like AlCl₃, which can lead to polymerization or degradation.[6] Therefore, a milder Lewis acid such as zinc chloride (ZnCl₂) is the preferred catalyst. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the reactants and the catalyst. The reaction is performed at a controlled temperature to minimize side-product formation.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for the Friedel-Crafts alkylation of 2,5-dimethylthiophene.

Step-by-Step Experimental Protocol:

-

Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,5-dimethylthiophene (1.0 eq) and anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add anhydrous zinc chloride (ZnCl₂, 1.1 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the resulting suspension for 15 minutes.

-

Electrophile Addition: Dissolve 4-(trifluoromethyl)benzyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of cold water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for validating the structure of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene.

Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | δ ~7.5 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~6.5 (s, 1H, Thiophene-H), δ ~4.0 (s, 2H, CH₂), δ ~2.4 (s, 3H, CH₃), δ ~2.2 (s, 3H, CH₃) |

| ¹³C NMR | δ ~140-120 (Aromatic & Thiophene C), δ ~125 (q, CF₃), δ ~30 (CH₂), δ ~15 (CH₃), δ ~14 (CH₃) |

| Mass Spec (ESI-MS) | m/z: 271.07 [M+H]⁺, 293.05 [M+Na]⁺ |

| IR Spectroscopy | ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1615 cm⁻¹ (Ar C=C), ~1325 cm⁻¹ (C-F stretch) |

Standard Characterization Protocol:

-

Sample Preparation:

-

NMR: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

MS: Prepare a 1 mg/mL solution in methanol or acetonitrile.

-

IR: Analyze the neat oil or a thin film on a salt plate (NaCl or KBr).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF mass spectrometer to confirm the elemental composition.[8]

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Compare the acquired spectra with the predicted data. The characteristic splitting pattern of the aromatic protons on the trifluoromethyl-substituted ring (two doublets) and the singlets for the thiophene proton, benzyl protons, and methyl groups are key identifiers in the ¹H NMR spectrum.

Potential Applications in Research and Development

The unique structural features of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene make it a valuable intermediate and a potential lead compound in several areas.

-

Medicinal Chemistry: Thiophene derivatives are extensively explored as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The trifluoromethyl group is a well-established moiety in drug design for enhancing metabolic stability and receptor binding. This compound could serve as a scaffold for developing novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

-

Materials Science: Thiophene-based molecules are precursors for conductive polymers and organic light-emitting diodes (OLEDs).[3][9] The electronic properties imparted by the dimethyl and trifluoromethylbenzyl substituents could be fine-tuned for applications in organic electronics.

-

Agrochemicals: Many successful fungicides and insecticides incorporate heterocyclic scaffolds. The lipophilicity and potential bioactivity of this molecule suggest it could be a starting point for developing new crop protection agents.

References

-

BenchChem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. 1

-

Guchhait, G. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. 3

-

Pharmaffiliates. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]. 7

-

Guchhait, G. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. 2

-

Ahmad, A. et al. Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. 4

-

Bhagwat, J. K. & Ambre, M. B. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. 6

-

BuyersGuideChem. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]- suppliers and producers. 10

-

Chem-Impex. 2,5-Dimethylthiophene. 5

-

CAS Standard Network. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]Methyl]. 11

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. 12

-

The Good Scents Company. 2,5-dimethyl thiophene. 13

-

Sigma-Aldrich. 2,5-bis-(4-fluoro-phenyl)-3,4-dimethyl-thiophene. 14

-

Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. 15

-

National Institutes of Health. 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene. 9

-

The Royal Society of Chemistry. Palladium-Catalyzed Oxidative C–H/C–H Cross-Coupling of 1-Substituted 1,2,3-Triazoles with Furans and Thiophenes. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. eprajournals.com [eprajournals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. rsc.org [rsc.org]

- 9. 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]- suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 11. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]Methyl]-_cas号1006037-09-7_2,5-dimethyl-3-[[4-( - CAS信息网 [cas-news.com]

- 12. impactfactor.org [impactfactor.org]

- 13. 2,5-dimethyl thiophene, 638-02-8 [thegoodscentscompany.com]

- 14. 2,5-BIS-(4-FLUORO-PHENYL)-3,4-DIMETHYL-THIOPHENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making a thorough understanding of their structural characterization essential.[1] This document will delve into the experimental methodology, spectral interpretation, and structural elucidation of the title compound, grounded in established spectroscopic principles.

Introduction: The Significance of Structural Verification

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a critical prerequisite for further investigation. NMR spectroscopy stands as a primary analytical technique for the structural characterization of organic molecules in solution. For a novel or synthesized compound like 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene, ¹H NMR provides precise information about the electronic environment of each proton, their connectivity, and the overall molecular architecture. The electron-donating methyl groups and the electron-withdrawing trifluoromethylbenzyl substituent on the thiophene ring create a distinct proton environment, which can be meticulously mapped through ¹H NMR analysis.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is contingent on a well-defined experimental protocol. The following steps outline a robust methodology for obtaining the ¹H NMR spectrum of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its single deuterium signal for locking.

-

Concentration: A sample concentration of approximately 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining a spectrum with a good signal-to-noise ratio on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

2.2. Spectrometer Setup and Data Acquisition

A standard ¹H NMR experiment is conducted on a spectrometer, for instance, one operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence is generally employed.[1]

-

Spectral Width: A spectral width of approximately 12-15 ppm is set to ensure all proton signals are captured.

-

Number of Scans: Acquiring 16 to 32 scans is usually adequate to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of protons, leading to accurate integration.[1]

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative ratio of the protons giving rise to that signal.

The logical flow of this process is depicted in the following workflow diagram:

Caption: Workflow for NMR Data Acquisition and Analysis.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation of the spectrum involves analyzing the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal.

3.1. Predicted ¹H NMR Spectral Data

Based on the structure of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene, the following proton signals are anticipated:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H | ~6.5 - 7.0 | Singlet | 1H |

| Benzene-H (ortho to CF₃) | ~7.5 - 7.7 | Doublet | 2H |

| Benzene-H (meta to CF₃) | ~7.2 - 7.4 | Doublet | 2H |

| Benzyl-CH₂ | ~4.0 - 4.2 | Singlet | 2H |

| Thiophene-CH₃ (C5) | ~2.3 - 2.5 | Singlet | 3H |

| Thiophene-CH₃ (C2) | ~2.2 - 2.4 | Singlet | 3H |

3.2. Rationale for Chemical Shift Assignments

-

Thiophene Proton: The single proton on the thiophene ring is expected to appear as a singlet in the aromatic region. Its precise chemical shift is influenced by the electron-donating methyl groups and the benzyl substituent. In 2,5-dimethylthiophene, the ring protons appear at approximately 6.5 ppm. The introduction of the benzyl group at the 3-position will likely cause a slight shift.

-

Benzene Protons: The protons on the 4-(trifluoromethyl)benzyl group will be split into two distinct signals due to the strong electron-withdrawing effect of the trifluoromethyl group. The protons ortho to the CF₃ group will be deshielded and appear further downfield as a doublet, while the protons meta to the CF₃ group will appear as another doublet at a slightly higher field. For instance, in 4-(trifluoromethyl)benzyl alcohol, the aromatic protons appear as two doublets at approximately 7.62 and 7.47 ppm.[2]

-

Benzylic Protons: The two protons of the methylene bridge (CH₂) will be adjacent to the thiophene ring and the trifluoromethyl-substituted benzene ring. They are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift will be in the range typical for benzylic protons.

-

Methyl Protons: The two methyl groups attached to the thiophene ring are in different electronic environments. The methyl group at the C5 position is adjacent to the sulfur atom and the unsubstituted carbon, while the methyl group at the C2 position is adjacent to the sulfur atom and the substituted carbon. This may lead to two separate singlet signals for the two methyl groups, although they could also be very close in chemical shift. In 2,5-dimethylthiophene, these protons appear as a single peak.[3]

The molecular structure and the different proton environments are illustrated below:

Caption: Molecular structure of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene with proton environments.

Trustworthiness and Self-Validation

The interpretation of the ¹H NMR spectrum is a self-validating process. The integration of the signals must correspond to the number of protons in each environment. For example, the ratio of the integrals for the thiophene proton, the two sets of benzene protons, the benzylic protons, and the two methyl groups should be 1:2:2:2:3:3. Furthermore, the observed coupling patterns (or lack thereof) must be consistent with the connectivity of the protons in the proposed structure. The characteristic doublet splitting of the benzene protons, for instance, confirms their ortho-relationship to each other on the benzene ring.

Conclusion

The ¹H NMR spectrum of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene provides a detailed fingerprint of its molecular structure. Through careful analysis of chemical shifts, multiplicities, and integrations, researchers can confidently confirm the identity and purity of this compound. This in-depth understanding is fundamental for its application in drug development and materials science, ensuring that subsequent biological or physical evaluations are based on a well-characterized molecular entity.

References

-

The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

c6cy02413k1.pdf. The Royal Society of Chemistry. Available at: [Link]

-

Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Available at: [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available at: [Link]

-

Palladium-Catalyzed Oxidative CH/CH Cross-Coupling of 1-Substituted 1,2,3-Triazoles with Furans and Thiophenes. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. Beilstein Journals. Available at: [Link]

-

2,5-dimethyl thiophene, 638-02-8. The Good Scents Company. Available at: [Link]

-

2,5-Dimethylthiophene. Wikipedia. Available at: [Link]

-

2,5-Dimethyl-thiophene - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

synthesis pathway for 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

Executive Summary

This guide provides a comprehensive, technically detailed pathway for the synthesis of the novel thiophene derivative, 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene. The strategic approach detailed herein is a robust two-step sequence involving a regioselective Friedel-Crafts acylation followed by a complete reduction of the resulting ketone. This methodology was selected for its high degree of control, reliability, and avoidance of common issues associated with direct alkylation of electron-rich heterocycles, such as polysubstitution and rearrangement. This document is intended for researchers and professionals in drug development and materials science, offering not only step-by-step protocols but also the underlying chemical principles and rationale for key experimental decisions.

Introduction and Strategic Overview

The target molecule, 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene (CAS 1006037-09-7), incorporates two key structural motifs of significant interest in medicinal and materials chemistry: the 2,5-dimethylthiophene core and the 4-(trifluoromethyl)benzyl group.[1][2] Thiophene derivatives are known for a wide range of pharmacological activities.[3][4] The trifluoromethyl group is a crucial substituent in modern drug design, often used to enhance metabolic stability, lipophilicity, and binding affinity.[5]

The primary synthetic challenge lies in the selective formation of the carbon-carbon bond at the C-3 position of the thiophene ring. A direct Friedel-Crafts alkylation of 2,5-dimethylthiophene with 4-(trifluoromethyl)benzyl bromide is a conceivable but problematic route, prone to lack of regioselectivity and over-alkylation.[6] To circumvent these issues, this guide presents a more controlled and dependable strategy:

-

Friedel-Crafts Acylation: Introduction of the benzyl moiety as a ketone via acylation of 2,5-dimethylthiophene with 4-(trifluoromethyl)benzoyl chloride. With the more reactive C-2 and C-5 positions blocked by methyl groups, this electrophilic substitution is directed cleanly to the C-3 position.

-

Wolff-Kishner Reduction: Complete deoxygenation of the intermediate ketone to the target methylene bridge, yielding the final product. This method is performed under basic conditions, which is well-tolerated by the thiophene ring.[7][8]

Retrosynthetic Analysis

The logical approach to designing the synthesis is to disconnect the most strategic bond, which is the sp²-sp³ carbon-carbon bond between the thiophene ring and the benzylic carbon.

Caption: Retrosynthetic pathway for the target molecule.

This retrosynthetic analysis leads to two readily available starting materials: 2,5-dimethylthiophene and 4-(trifluoromethyl)benzoyl chloride. This pathway is superior to direct alkylation as it leverages the robust and highly regioselective nature of Friedel-Crafts acylation on substituted thiophenes.[9][10]

Detailed Synthesis Pathway

The overall transformation is illustrated in the scheme below, followed by detailed protocols for each step.

Caption: Overall two-step synthesis scheme.

Part 1: Friedel-Crafts Acylation

This step involves the electrophilic substitution of 2,5-dimethylthiophene with an acylium ion generated from 4-(trifluoromethyl)benzoyl chloride and a Lewis acid catalyst, typically aluminum chloride.[11][12] The reaction's success hinges on the enhanced stability of the cationic intermediate formed by attack at the C-3 position compared to other potential sites.

Experimental Protocol: Synthesis of (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 2,5-dimethylthiophene (1.0 eq) and 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ketone intermediate.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2,5-Dimethylthiophene | 112.19 | 1.0 |

| 4-(Trifluoromethyl)benzoyl Chloride | 208.57 | 1.1 |

| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 |

| Dichloromethane (Anhydrous) | - | Solvent |

Part 2: Wolff-Kishner Reduction

This classical reaction converts the carbonyl group of the ketone intermediate into a methylene group.[13] The process involves the in-situ formation of a hydrazone, which, upon heating with a strong base, collapses to release nitrogen gas and form the desired alkane.[7] This method is particularly effective for substrates that are stable to strong bases but may be sensitive to the strong acids used in the alternative Clemmensen reduction.[14]

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the ketone intermediate (1.0 eq), potassium hydroxide (4.0 eq), and ethylene glycol as the solvent.

-

Hydrazone Formation: Add hydrazine hydrate (85% solution, 3.0 eq) to the mixture.

-

Reaction Progression: Heat the mixture to 120-140°C for 2 hours to facilitate the formation of the hydrazone. Then, increase the temperature to 190-200°C to allow for the decomposition of the hydrazone and evolution of nitrogen gas. The distillation of water from the reaction mixture drives the reaction to completion. Continue heating for an additional 3-5 hours.

-

Workup: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with dilute HCl followed by brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final target molecule as a pure substance.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Ketone Intermediate | 284.31 | 1.0 |

| Potassium Hydroxide | 56.11 | 4.0 |

| Hydrazine Hydrate (85%) | 50.06 | 3.0 |

| Ethylene Glycol | - | Solvent |

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene. The described pathway, centered around a regioselective Friedel-Crafts acylation and a subsequent Wolff-Kishner reduction, provides a high degree of control and predictability, making it suitable for both laboratory-scale synthesis and potential scale-up. The protocols have been designed to be straightforward and utilize common laboratory reagents, providing a solid foundation for researchers requiring access to this and structurally related compounds.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. [Link]

-

Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(49). [Link]

-

Nikitidis, G., et al. (1991). Reaction of 3-Bromo-2,5-dimethylthiophene 1,1-Dioxide with Some Grignard Reagents. The Formation of a Heterotricycloheptane Derivative. The Journal of Organic Chemistry, 56(13), 4064–4066. [Link]

-

Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-(Trifluoromethyl)benzyl Bromide in Modern Synthesis. [Link]

-

Nikitidis, G., et al. (1991). Reaction of 3-bromo-2,5-dimethylthiophene 1,1-dioxide with some Grignard reagents. The formation of a heterotricycloheptane derivative. The Journal of Organic Chemistry. [Link]

-

Iovu, M. C., & Jeffries-EL, M. (2005). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Macromolecular Rapid Communications, 26(17), 1395-1399. [Link]

-

Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2999. [Link]

-

Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]

- Google Patents. EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.

-

Reddit. What is the fastest way to reduce a ketone to an alkane? r/chemhelp. [Link]

-

ResearchGate. (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]

-

Rosales, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1515. [Link]

-

Messina, N., & Brown, E. V. (1951). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 74(4), 920-922. [Link]

-

Hart, T. (1975). Reactions of Grignard Reagents in 2,5-Dimethyltetrahydrofuran. Masters Theses. 111. [Link]

-

NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

- Google Patents.

-

Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

- Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

Pharmaffiliates. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]. [Link]

-

King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. The Journal of Organic Chemistry, 14(4), 638-642. [Link]

-

Leah4sci. (2016, March 17). Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. YouTube. [Link]

-

Johnston, D. N., & Storr, R. C. (1979). Condensations of thiophene with ketones. Journal of the Chemical Society, Perkin Transactions 1, 310-315. [Link]

-

Smith, K., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Organic & Biomolecular Chemistry, 5(5), 745-748. [Link]

-

Arora, R. (2018). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology, 11(11), 5123-5128. [Link]

-

Insights in Advanced Organic Chemistry. (2024, February 21). Mechanism of the Lithiation. YouTube. [Link]

-

CAS Standard Network. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]Methyl]. [Link]

-

Smith, K., et al. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. Organic & Biomolecular Chemistry, 5, 745-8. [Link]

-

The Good Scents Company. 2,5-dimethyl thiophene. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thiophene, 2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]Methyl]-_cas号1006037-09-7_2,5-dimethyl-3-[[4-( - CAS信息网 [cas-news.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wolff-Kishner Reduction [organic-chemistry.org]

- 8. datapdf.com [datapdf.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes - Google Patents [patents.google.com]

- 12. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. reddit.com [reddit.com]

chemical structure and formula of 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

An In-depth Technical Guide to 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene

Foreword: The Thiophene Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The thiophene ring, a five-membered sulfur-containing heterocycle, is one such "privileged scaffold".[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to modulate physicochemical properties and enhance drug-receptor interactions.[2] This guide provides a detailed technical overview of a specific, highly functionalized derivative: 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene .

This molecule is not merely a catalog chemical; it is a carefully designed building block. The strategic placement of dimethyl groups to enhance metabolic stability, combined with the electronically and sterically significant trifluoromethylbenzyl moiety, makes it a compound of considerable interest for researchers engaged in the synthesis of novel therapeutic candidates. This document will dissect its molecular structure, propose a robust synthetic pathway, outline methods for its characterization, and explore its potential applications in drug development.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental identity and structural features. These characteristics are critical for predicting its behavior in both chemical reactions and biological systems.

Core Compound Identifiers

The essential data for 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene is summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2,5-Dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | [3] |

| CAS Number | 1006037-09-7 | [3][4] |

| Molecular Formula | C₁₄H₁₃F₃S | [3] |

| Molecular Weight | 270.31 g/mol | [3] |

| Storage | 2-8°C, Refrigerator | [3] |

Chemical Structure and Key Features

The structure of the molecule is best understood by visualizing its constituent parts.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene suppliers and producers - BuyersGuideChem [buyersguidechem.com]

discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid

A Technical Guide for Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes (EP1-4). The EP4 receptor, in particular, has been identified as a critical player in chronic inflammation, making it a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide chronicles the discovery and preclinical development of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, designated as MK-2894. We will explore the strategic rationale behind targeting the EP4 receptor, the lead optimization process that culminated in MK-2894, its detailed synthesis, mechanism of action, and a summary of its preclinical pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of modern medicinal chemistry and the pursuit of targeted anti-inflammatory therapies.

Introduction: The Rationale for Targeting the EP4 Receptor

The cyclooxygenase (COX) enzymes and their downstream product, PGE2, are well-established mediators of inflammation and pain. While non-selective COX inhibitors (traditional NSAIDs) and COX-2 selective inhibitors (coxibs) are effective analgesics, their use is associated with significant gastrointestinal and cardiovascular side effects, respectively. This has driven the search for more targeted therapies that can selectively modulate the detrimental effects of PGE2 while preserving its homeostatic functions.

PGE2 signals through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each subtype has a distinct tissue distribution and signaling pathway, contributing differently to the physiological and pathological effects of PGE2. Notably, the EP4 receptor has been strongly implicated in mediating the pro-inflammatory and nociceptive actions of PGE2.[1] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling cascades. Therefore, the selective antagonism of the EP4 receptor presents a compelling strategy to develop a novel class of anti-inflammatory agents with an improved safety profile.

The Journey to MK-2894: From Lead Identification to a Clinical Candidate

The discovery of MK-2894 was the culmination of a rigorous lead optimization campaign aimed at identifying a potent and selective EP4 receptor antagonist with favorable pharmacokinetic properties.

Lead Optimization Strategy

The development of MK-2894 began with a lead compound that showed promise but required further refinement to enhance its drug-like properties. The optimization strategy focused on several key areas:

-

Potency and Selectivity: Enhancing the binding affinity for the EP4 receptor while minimizing off-target activity at other EP receptor subtypes and a broader panel of receptors and enzymes.

-

Pharmacokinetics: Improving metabolic stability, oral bioavailability, and half-life across different preclinical species.

-

Physicochemical Properties: Optimizing solubility and other properties to ensure good absorption and distribution.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the lead structure were undertaken to explore the structure-activity relationships. The core scaffold of MK-2894 consists of a central thienyl ring, a cyclopropyl linker, and a benzoic acid moiety. Key modifications that led to the identification of MK-2894 included:

-

Thienyl Core: The 2,5-dimethyl substitution on the thiophene ring was found to be crucial for potency.

-

Benzyl Moiety: The 4-(trifluoromethyl)benzyl group at the 4-position of the thiophene ring provided a significant boost in potency.

-

Cyclopropyl Linker: The cyclopropyl group served as a rigid scaffold to orient the benzoic acid and the thienylcarbonylamino groups in a favorable conformation for binding to the EP4 receptor.

-

Benzoic Acid: The carboxylic acid is a critical pharmacophore, likely interacting with a key residue in the receptor binding pocket.

This iterative process of design, synthesis, and biological evaluation ultimately led to the selection of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894) as a clinical candidate.[2][3]

Synthesis of MK-2894

The synthesis of MK-2894 is a multi-step process that involves the construction of the key thiophene intermediate followed by coupling with the cyclopropyl benzoic acid fragment. A representative synthetic scheme is outlined below.

Caption: Synthetic workflow for MK-2894.

Experimental Protocol: Synthesis of 2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thiophenecarboxylic acid

-

Bromination of 2,5-Dimethylthiophene: To a solution of 2,5-dimethylthiophene in a suitable solvent, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion.

-

Carboxylation: Cool the solution of 3-bromo-2,5-dimethylthiophene to -78 °C and add n-butyllithium dropwise. After stirring, bubble carbon dioxide gas through the reaction mixture.

-

Second Bromination: Treat the resulting 2,5-dimethyl-3-thiophenecarboxylic acid with NBS to yield 2,5-dimethyl-4-bromo-3-thiophenecarboxylic acid.

-

Suzuki Coupling: Perform a Suzuki coupling reaction between the bromo-thiophene derivative and [4-(trifluoromethyl)phenyl]boronic acid in the presence of a palladium catalyst and a suitable base.

-

Oxidation: Oxidize the resulting alcohol to the corresponding carboxylic acid using an appropriate oxidizing agent to yield the key thiophene intermediate.

Experimental Protocol: Amide Coupling and Final Synthesis

-

Amide Coupling: Couple the 2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thiophenecarboxylic acid with 4-(1-aminocyclopropyl)benzoic acid methyl ester using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIEA.

-

Hydrolysis: Hydrolyze the methyl ester of the coupled product using a base such as lithium hydroxide to afford the final product, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894).

Mechanism of Action: Selective Antagonism of the EP4 Receptor

MK-2894 acts as a potent and selective competitive antagonist of the prostaglandin E2 subtype 4 (EP4) receptor.[2][3]

Caption: MK-2894 blocks the EP4 signaling pathway.

In inflammatory conditions, elevated levels of PGE2 bind to the EP4 receptor on various cell types, including immune cells and neurons. This binding activates the receptor, which is coupled to a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in the transcription of pro-inflammatory genes, contributing to the cardinal signs of inflammation and the sensation of pain.

MK-2894 competitively binds to the EP4 receptor, preventing PGE2 from binding and initiating this signaling cascade. By blocking the EP4 receptor, MK-2894 effectively inhibits the downstream production of inflammatory mediators and reduces the sensitization of nociceptive neurons, thereby exerting its anti-inflammatory and analgesic effects.

Preclinical Profile of MK-2894

MK-2894 has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetics, and in vivo efficacy.

In Vitro Potency and Selectivity

The potency and selectivity of MK-2894 were assessed in radioligand binding assays and functional assays using cell lines expressing human EP receptor subtypes.

| Assay Type | Target | IC50 / Ki (nM) |

| Radioligand Binding (Ki) | Human EP4 | 0.56 ± 0.1 |

| Functional Assay (IC50) | Human EP4 | 2.5 ± 0.7 |

Data sourced from Blouin et al., J. Med. Chem. 2010, 53, 5, 2227–2238.[2][3]

MK-2894 demonstrated high affinity and potent antagonism of the human EP4 receptor. Importantly, it exhibited high selectivity for the EP4 receptor over other EP receptor subtypes (EP1, EP2, and EP3), as well as a wide range of other receptors and enzymes, indicating a low potential for off-target effects.

Pharmacokinetics

The pharmacokinetic profile of MK-2894 was evaluated in several preclinical species, including rats and dogs. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and a moderate to long half-life, supporting its potential for once-daily dosing in humans.

In Vivo Efficacy

The anti-inflammatory and analgesic effects of MK-2894 were demonstrated in various animal models of pain and inflammation.[2]

-

Carrageenan-induced Paw Edema: In this model of acute inflammation, orally administered MK-2894 produced a dose-dependent reduction in paw swelling.

-

Adjuvant-Induced Arthritis (AIA) in Rats: In this chronic model of inflammatory arthritis, MK-2894 significantly reduced paw swelling and improved pain-related behaviors. The in vivo potency in the rat AIA model was found to be unprecedented for an EP4 antagonist at the time.[4]

-

Acute Carrageenan-Induced Mechanical Hyperalgesia: MK-2894 displayed a dose-dependent inhibition of pain response with an ED50 of 0.36 mg/kg.[1]

Furthermore, in preclinical studies, MK-2894 demonstrated a favorable gastrointestinal tolerability profile when compared to traditional NSAIDs like indomethacin, highlighting the potential for a safer anti-inflammatory agent.[2]

Conclusion and Future Directions

The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894) represents a significant advancement in the pursuit of targeted anti-inflammatory therapies. Through a well-designed lead optimization program, a potent and selective EP4 receptor antagonist with promising preclinical efficacy and safety was identified. The detailed understanding of its synthesis, mechanism of action, and preclinical profile provides a solid foundation for its clinical development.

Further clinical investigation is warranted to establish the efficacy and safety of MK-2894 in human populations with inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The selective targeting of the EP4 receptor holds the promise of providing effective pain relief and anti-inflammatory action with a reduced risk of the gastrointestinal and cardiovascular side effects associated with current standard-of-care treatments.

References

-

Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]

-

PubMed. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. [Link]

-

Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. [Link]

-

American Chemical Society Publications. (2010). The Discovery of 4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic Acid (MK-2894), a Potent and Selective Prostaglandin E2 Subtype 4 Receptor Antagonist. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Novel Dimethylthiophene Derivatives: A Workflow for Early-Stage Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1][2] The strategic introduction of dimethyl substitutions can significantly modulate the physicochemical and pharmacological properties of the parent ring, offering a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive, field-proven workflow for the initial characterization of novel dimethylthiophene derivatives. Moving beyond a simple checklist of procedures, this document elucidates the causal logic behind experimental choices, from synthesis and structural confirmation to the assessment of drug-like properties and preliminary biological activity. Our objective is to equip researchers with a robust, self-validating framework to efficiently identify and advance promising lead candidates.

Synthesis and Purity: The Foundation of Characterization

The journey of any novel compound begins with its synthesis and subsequent purification to a degree suitable for analytical and biological assessment. An impure sample will yield ambiguous and often misleading data, compromising all downstream efforts.

Synthetic Strategy: The Paal-Knorr Thiophene Synthesis

A common and reliable method for synthesizing 2,5-dimethylthiophene cores is the Paal-Knorr synthesis.[2][3] This approach involves the cyclization of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3] The choice of reagent and reaction conditions is critical for maximizing yield and minimizing byproducts.

-

Causality: The Paal-Knorr reaction is favored for its straightforwardness and the availability of starting materials. Using Lawesson's reagent over P₄S₁₀ can often lead to milder reaction conditions and cleaner product profiles, justifying its use despite a higher cost.

Purification and Purity Assessment

Purification is a non-negotiable step. The primary methods for thiophene derivatives include:

-

Fractional Distillation: Effective for liquid derivatives, separating compounds based on boiling point.

-

Column Chromatography: The workhorse for both liquid and solid compounds, separating based on polarity.

-

Recrystallization: An excellent final polishing step for solid derivatives to achieve high purity.

Protocol: Purity Assessment by RP-HPLC

The definitive confirmation of purity is typically achieved via High-Performance Liquid Chromatography (HPLC). A purity level of >95% is the generally accepted minimum for proceeding with detailed characterization.

-

System Preparation: Use a C18 reverse-phase column. Equilibrate the column with a mobile phase mixture (e.g., 60:40 Acetonitrile:Water) until a stable baseline is achieved.

-

Sample Preparation: Prepare a stock solution of the purified dimethylthiophene derivative at 1 mg/mL in Acetonitrile.[4] Dilute to a working concentration of ~10-20 µg/mL.

-

Injection and Analysis: Inject 10 µL of the sample. Run the analysis isocratically for 10-15 minutes, monitoring at a relevant UV wavelength (e.g., 254 nm).

-

Data Interpretation: A pure compound should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Structural Elucidation: Confirming Molecular Identity

Once purity is established, the precise chemical structure must be unequivocally confirmed. This is achieved by combining data from several spectroscopic techniques, each providing a unique piece of the structural puzzle.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy